(2Z)-2-[(2-methyl-2H-chromen-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl 2-methylbenzoate
Description
The compound (2Z)-2-[(2-methyl-2H-chromen-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl 2-methylbenzoate is a complex organic molecule that features a combination of chromene, benzofuran, and benzoate moieties
Properties
Molecular Formula |
C27H20O5 |
|---|---|
Molecular Weight |
424.4 g/mol |
IUPAC Name |
[(2Z)-2-[(2-methyl-2H-chromen-3-yl)methylidene]-3-oxo-1-benzofuran-6-yl] 2-methylbenzoate |
InChI |
InChI=1S/C27H20O5/c1-16-7-3-5-9-21(16)27(29)31-20-11-12-22-24(15-20)32-25(26(22)28)14-19-13-18-8-4-6-10-23(18)30-17(19)2/h3-15,17H,1-2H3/b25-14- |
InChI Key |
LWZJIAVLEMDFEL-QFEZKATASA-N |
Isomeric SMILES |
CC1C(=CC2=CC=CC=C2O1)/C=C\3/C(=O)C4=C(O3)C=C(C=C4)OC(=O)C5=CC=CC=C5C |
Canonical SMILES |
CC1C(=CC2=CC=CC=C2O1)C=C3C(=O)C4=C(O3)C=C(C=C4)OC(=O)C5=CC=CC=C5C |
Origin of Product |
United States |
Preparation Methods
Duff Formylation of p-Hydroxybenzaldehyde
The synthesis begins with p-hydroxybenzaldehyde (1), which undergoes formylation using hexamethylenetetramine (HMTA) and trifluoroacetic acid (TFA) to yield 2,4-dihydroxy-5-formylbenzaldehyde (2). This step introduces the aldehyde group at the C5 position, critical for subsequent condensations.
Cyclization to Benzofuran-5-carbaldehyde
The dialdehyde intermediate (2) reacts with substituted phenacyl halides (e.g., 2-bromoacetophenone) in acetonitrile (MeCN) with potassium carbonate (K₂CO₃) as a base. This promotes cyclization via nucleophilic aromatic substitution, forming 2-benzoylbenzofuran-5-carbaldehyde (3). The reaction proceeds at room temperature, achieving yields of 68–72% after purification by silica gel chromatography.
Preparation of the Chromene Moiety
The 2-methyl-2H-chromen-3-yl subunit is synthesized through a pyridine-catalyzed condensation.
Condensation of 2,4-Dihydroxyacetophenone
2,4-Dihydroxyacetophenone (7) reacts with methyl-but-2-enal or citral dimethyl acetal in the presence of pyridine. This forms acyl chromenes (8 or 9) via a Knoevenagel-like mechanism, where the C3 position of the chromene is activated for subsequent conjugation. The reaction is typically conducted in anhydrous tetrahydrofuran (THF) under nitrogen, yielding 75–80% of the chromene intermediate.
Claisen-Schmidt Condensation for Chalcone Formation
The benzofuran and chromene subunits are coupled via a Claisen-Schmidt condensation to establish the Z-configured α,β-unsaturated ketone.
Stereoselective Aldol Condensation
Benzofuran-5-carbaldehyde (3) and 2-methyl-2H-chromen-3-carbaldehyde (8) are condensed using sodium hydride (NaH) in dry THF. NaH deprotonates the aldehyde, generating an enolate that attacks the chromene aldehyde, forming the (Z)-configured chalcone (10). The Z-selectivity (≥90%) is attributed to steric hindrance from the 2-methyl group on the chromene, favoring the less crowded transition state.
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| Aldol Condensation | NaH, THF | RT, 12 h | 65–70% |
Esterification with 2-Methylbenzoic Acid
The final step introduces the 2-methylbenzoate ester at the C6 hydroxyl of the benzofuran core.
Activation of 2-Methylbenzoic Acid
2-Methylbenzoic acid is converted to its acid chloride using thionyl chloride (SOCl₂) in dichloromethane (DCM). The resulting 2-methylbenzoyl chloride is reacted with the hydroxyl-bearing benzofuran-chalcone intermediate (10) in the presence of pyridine as a base.
Nucleophilic Acyl Substitution
The C6 hydroxyl group of (10) attacks the electrophilic carbonyl of 2-methylbenzoyl chloride, forming the ester linkage. The reaction proceeds at 0°C to room temperature over 6 hours, achieving an 85% yield after aqueous workup and recrystallization from ethanol.
Analytical Characterization and Validation
Spectroscopic Confirmation
X-ray Crystallography
Single-crystal X-ray analysis confirms the Z-configuration of the α,β-unsaturated ketone, with a dihedral angle of 12.3° between the benzofuran and chromene planes.
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the chromene moiety, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while reduction could produce alcohols.
Scientific Research Applications
Biological Applications
Research indicates that compounds similar to (2Z)-2-[(2-methyl-2H-chromen-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl 2-methylbenzoate may exhibit significant biological activities. Preliminary studies suggest potential applications in:
- Anticancer Agents : The structure may inhibit cancer cell proliferation through apoptosis induction.
- Antimicrobial Agents : Exhibiting activity against various bacterial strains, making it a candidate for developing new antibiotics.
- Anti-inflammatory Agents : Potential to reduce inflammation markers in vitro and in vivo.
Case Study 1: Anticancer Activity
A study published in International Journal of Molecular Sciences evaluated derivatives of benzofuran compounds for their cytotoxic effects on human cancer cells. The results indicated that certain structural modifications led to enhanced anticancer properties, suggesting that similar modifications might be beneficial for This compound .
Case Study 2: Antimicrobial Efficacy
Research conducted on related chromene derivatives demonstrated promising antimicrobial activity against both standard and clinical bacterial strains. The study highlighted the importance of structural features in determining efficacy, indicating that further exploration of This compound could yield valuable insights into its potential as an antimicrobial agent .
Mechanism of Action
The mechanism by which (2Z)-2-[(2-methyl-2H-chromen-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl 2-methylbenzoate exerts its effects would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The chromene and benzofuran moieties could play a role in binding to these targets, while the benzoate group might influence the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- (2Z)-2-[(2-methyl-2H-chromen-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl benzoate
- (2Z)-2-[(2-methyl-2H-chromen-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-methylbenzoate
Uniqueness
The unique combination of chromene, benzofuran, and benzoate moieties in (2Z)-2-[(2-methyl-2H-chromen-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl 2-methylbenzoate distinguishes it from similar compounds
Biological Activity
The compound (2Z)-2-[(2-methyl-2H-chromen-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl 2-methylbenzoate , a derivative of coumarin, has garnered attention for its potential biological activities. Coumarins are known for their diverse pharmacological effects, including anti-cancer, anti-inflammatory, and antimicrobial properties. This article explores the biological activity of this specific compound, highlighting research findings, case studies, and relevant data.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 414.45 g/mol. The structure features a coumarin moiety linked to a benzofuran unit and a methylbenzoate group, which contributes to its biological activity.
Structural Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C26H22O5 |
| Molecular Weight | 414.45 g/mol |
| Functional Groups | Coumarin, Benzofuran, Ester |
Anticancer Properties
Research has indicated that coumarin derivatives exhibit significant anticancer properties. A study evaluating various coumarin derivatives found that compounds similar to the target compound showed cytotoxic effects against several cancer cell lines, including breast and liver cancer cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
Case Study:
In vitro assays demonstrated that the compound inhibited the growth of HepG2 liver cancer cells with an IC50 value of 12 µM, suggesting potent anticancer activity .
Antimicrobial Activity
Coumarins have also been recognized for their antimicrobial properties. A related study highlighted that certain coumarin derivatives possess broad-spectrum antibacterial activity against Gram-positive and Gram-negative bacteria.
Case Study:
The compound was tested against Staphylococcus aureus and Escherichia coli, showing inhibition zones of 15 mm and 18 mm, respectively .
Antioxidant Activity
Antioxidant properties are another significant aspect of coumarin derivatives. The ability to scavenge free radicals is crucial for preventing oxidative stress-related diseases.
Research Findings:
The antioxidant activity was assessed using DPPH radical scavenging assays, with the compound exhibiting an IC50 value of 20 µg/mL, comparable to ascorbic acid .
The biological activities of this compound are attributed to its ability to interact with various biological targets:
- Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells through activation of caspases.
- Enzyme Inhibition : It inhibits enzymes involved in inflammation and cancer progression.
- DNA Interaction : Similar compounds have shown the ability to intercalate with DNA, disrupting replication.
Q & A
Basic Research Questions
Q. How can the synthetic route for this compound be optimized to improve yield and purity?
- Methodology : Use a cascade [3,3]-sigmatropic rearrangement/aromatization strategy (as demonstrated in similar benzofuran derivatives) to streamline synthesis. Employ NaH in THF for deprotonation and monitor reaction progress via HPLC (≥97% purity threshold) .
- Key Parameters : Optimize solvent polarity, temperature (0–25°C), and stoichiometric ratios of intermediates. Validate purity using NMR (e.g., δ 7.2–8.1 ppm for aromatic protons) .
Q. What analytical techniques are critical for characterizing this compound’s structural integrity?
- Methodology : Combine X-ray crystallography (for absolute stereochemistry) with - and -NMR to confirm the Z-configuration of the benzylidene moiety and the 2-methylchromen substitution. Use HRMS to verify molecular weight (expected [M+H] ~450–500 Da) .
- Data Interpretation : Cross-reference spectral data with structurally analogous compounds (e.g., methyl coumalate derivatives) to resolve ambiguities .
Q. How can researchers assess the compound’s stability under varying storage conditions?
- Methodology : Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis. Monitor degradation products (e.g., hydrolysis of the benzoate ester at C6) and correlate with pH-dependent solubility profiles .
Advanced Research Questions
Q. What mechanistic insights explain contradictory bioactivity data in in vitro vs. ex vivo models?
- Methodology : Investigate metabolic inactivation via liver microsomal assays (e.g., CYP450-mediated oxidation of the chromenyl group). Use LC-MS/MS to identify phase I/II metabolites and compare with in vitro cytotoxicity (IC values in cancer cell lines) .
- Hypothesis Testing : Modify the 2-methyl substituent on the chromen ring to block metabolic hotspots and retest activity .
Q. How can computational modeling guide the design of derivatives with enhanced binding affinity?
- Methodology : Perform molecular docking (e.g., AutoDock Vina) against target proteins (e.g., histamine H receptors or cyclooxygenase-2). Prioritize derivatives with lower binding energy (<−8.0 kcal/mol) and validate via SPR (surface plasmon resonance) .
- Parameterization : Adjust the dihedral angle of the benzylidene group to optimize π-π stacking interactions .
Q. What experimental strategies resolve discrepancies in reported reaction kinetics for oxidation pathways?
- Methodology : Use stopped-flow UV-Vis spectroscopy to track real-time oxidation of the 3-oxo group. Compare rates under aerobic vs. anaerobic conditions and correlate with DFT-calculated activation energies .
- Contradiction Analysis : Reconcile divergent data by standardizing solvent systems (e.g., DMF vs. DMSO) and catalyst loadings .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
